2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide

GABAA receptor Benzodiazepine receptor Partial agonist

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide (CAS 94209-12-8) is a synthetic small molecule belonging to the indol-3-ylglyoxylamide class. With a molecular formula of C18H16N2O2 and a molecular weight of 292.3 g/mol, it features an indole nucleus connected via an oxalyl bridge to a phenethylamine moiety.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
Cat. No. B4777843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H16N2O2/c21-17(15-12-20-16-9-5-4-8-14(15)16)18(22)19-11-10-13-6-2-1-3-7-13/h1-9,12,20H,10-11H2,(H,19,22)
InChIKeyUSGVPHMVQJFJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide: Chemical Identity and Core Pharmacological Class for Scientific Procurement


2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide (CAS 94209-12-8) is a synthetic small molecule belonging to the indol-3-ylglyoxylamide class [1]. With a molecular formula of C18H16N2O2 and a molecular weight of 292.3 g/mol, it features an indole nucleus connected via an oxalyl bridge to a phenethylamine moiety [2]. This compound was originally characterized within a series of N-(indol-3-ylglyoxylyl)amine derivatives investigated as ligands for the benzodiazepine receptor (BzR) within the GABAA receptor complex [1]. It is categorized as a discovery-phase agent and is primarily utilized as a research tool in neuroscience and medicinal chemistry to probe BzR pharmacology [3].

Why Indol-3-ylglyoxylamides Cannot Be Interchanged: The Critical Role of the N-Acyl Substituent for Receptor Binding


Indol-3-ylglyoxylamides are not a homogenous class; their pharmacological activity at the benzodiazepine receptor (BzR) is exquisitely sensitive to the N-acyl substituent [1]. The foundational structure-activity relationship (SAR) study by Bianucci et al. demonstrated that the nature of the amine moiety dictates both binding affinity and functional efficacy, shifting compounds between inverse agonist, partial agonist, and inactive profiles [1]. For example, while tryptamine-derived analogs (Ki range 0.085–0.51 µM) function as inverse agonists, the distinct phenylethylamine subseries to which 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide belongs acts as partial agonists despite structural similarity [1]. This profound shift in intrinsic activity means that generic substitution within this scaffold risks selecting a compound with an entirely different pharmacological outcome, rendering it unsuitable for targeted neuroscience research or consistent experimental reproduction [1].

Quantitative Differentiation of 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide: Evidence-Based Comparison Against Closest Analogs


Functional Efficacy Divergence: Partial Agonism of Phenethylamine Derivatives Versus Tryptamine-Derived Inverse Agonism

The phenylethylamine subclass, which includes 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide, exhibits partial agonist activity at the BzR, in contrast to the tryptamine-derived indolylglyoxylamides (compounds 2–6) that act as inverse agonists [1]. This qualitative efficacy divergence was determined through GABA ratio measurements and in vivo testing [1]. While the tryptamine subclass produced effects consistent with inverse agonism, the phenylethylamine derivatives switched the functional outcome to partial agonism, despite sharing the identical indolylglyoxylamide core scaffold [1].

GABAA receptor Benzodiazepine receptor Partial agonist Inverse agonist Efficacy switching

Binding Affinity Range: Phenethylamine Subclass Delivers High Nanomolar to Sub-Micromolar Ki at BzR

The phenylethylamine derivatives (compounds 17, 21, 24, 26, and 30) in the Bianucci et al. series demonstrated high affinity for the BzR, with Ki values ranging from 0.085 to 0.51 µM [1]. In contrast, the dopamine-derived subseries (compounds 12–16) failed to achieve comparable potency, and all 1-methylindole derivatives across the series exhibited very low binding affinity [1]. The closely related (R)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide, which differs by a single methyl substituent on the phenethyl carbon, showed substantially reduced affinity (Ki = 1,150–1,550 nM) at recombinant GABAA α1β2γ2 and α2β2γ2 receptors [2].

Binding affinity Benzodiazepine receptor Radioligand displacement Ki

Lipophilicity-Driven Differentiation: Calculated logP and CNS Penetration Potential Compared to Benzylamine Congeners

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide has a calculated logP (XLogP3) of 3.6 [1], which is higher than that of the corresponding N-benzyl analog (1H-Indole-3-acetamide, α-oxo-N-(phenylmethyl)-; predicted logP ~2.7) [2]. This increased lipophilicity arises from the ethylene spacer in the phenethylamine side chain versus the methylene spacer in benzylamine derivatives. Within the broader indolylglyoxylamide class, the optimal logP range for CNS penetration is approximately 2–4 [3], placing the phenethyl derivative closer to the upper limit of this window while the shorter benzylamine derivatives fall lower in the range.

Lipophilicity logP CNS drug-like properties Physicochemical profile

Hydrogen Bond Donor Capacity and Its Impact on Receptor Binding Mode: Amide NH Requirement Established by Isosteric Ester Comparison

The glyoxylamide NH group in 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide is a critical hydrogen bond donor (HBD count = 2) [1]. A dedicated isosteric replacement study demonstrated that converting the amide to an ester (replacing NH with O) in phenylethyl esters of indol-3-ylglyoxylic acid consistently reduced BzR affinity compared to the corresponding amides [2]. This establishes that the amide functionality directly contributes to receptor binding, likely through a hydrogen bond interaction within the BzR pharmacophore [2].

Hydrogen bonding Isosteric replacement Amide vs. ester BzR pharmacophore

N1-Methylation Abolishes BzR Affinity: Structural Distinction from 1-Methylindole Congeners

The Bianucci et al. study explicitly demonstrated that all prepared 1-methylindole derivatives within the indolylglyoxylamide class exhibited very low binding affinity to the BzR [1]. 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide retains the free indole NH (N1-unsubstituted), which is essential for high-affinity receptor interaction [1]. This finding is consistent with subsequent molecular modeling studies showing that the indole NH participates in a key hydrogen bond within the BzR binding pocket [2].

N1-methylation Indole substitution BzR binding Structure-activity relationship

Molecular Properties and Drug-Likeness: Physicochemical Parameter Comparison Against Class Benchmarks

2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide features a molecular weight of 292.3 g/mol, a topological polar surface area (TPSA) of 61.96 Ų, and zero violations of Lipinski's Rule of Five (Ro5) [1]. Its quantitative estimate of drug-likeness (QED) score is 0.56, and it fails the Rule of Three (Ro3) for fragment-based lead-likeness [1]. In comparison, the N-benzyl analog (C17H14N2O2, MW 278.3) has a slightly lower molecular weight but comparable TPSA, while the dopamine-linked congeners (e.g., compound 12 series) incorporate additional hydroxyl groups that increase TPSA and HBD count, potentially limiting CNS permeability [2].

Drug-likeness Physicochemical properties Molecular descriptors Lead-likeness

Recommended Application Scenarios for 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide in Scientific and Industrial Settings


Benzodiazepine Receptor Partial Agonism Profiling in GABAergic Neuroscience Research

This compound is best deployed as a research tool for investigating partial agonist activity at the benzodiazepine binding site of GABAA receptors. Unlike the tryptamine-derived indolylglyoxylamides that exhibit inverse agonism, the phenylethylamine subclass provides a partial agonist functional profile [1]. This makes it suitable for in vitro radioligand displacement assays using [3H]flunitrazepam or [3H]flumazenil in native brain membrane preparations or recombinant receptor systems, where the expected Ki range for active phenethylamine derivatives is approximately 0.085–0.51 µM [1]. GABA ratio experiments can further characterize the partial agonist nature, providing a complementary pharmacological tool to full agonists like diazepam and inverse agonists like DMCM for receptor mechanism studies [1].

Structure-Activity Relationship (SAR) Exploration Around the Indol-3-ylglyoxylamide Scaffold

The compound serves as a reference standard for SAR campaigns aimed at understanding the impact of the N-acyl substituent on BzR affinity and efficacy. Its defined structural features—free indole NH, phenethylamine side chain, and intact glyoxylamide bridge—allow it to function as a benchmark for comparing the binding consequences of N1-methylation (which abolishes affinity [1]), α-methyl substitution on the phenethyl group (which reduces affinity by >2-fold [2]), and amide-to-ester isosteric replacement (which consistently reduces binding [3]). Medicinal chemistry teams can use it as a starting point for iterative library synthesis and computational docking studies informed by the 1996 molecular modeling analyses of the BzR pharmacophore [4].

CNS Drug-Discovery Programs Requiring Balanced logP for Blood-Brain Barrier Permeability

With a calculated logP of 3.6 and a TPSA of 61.96 Ų, 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide resides within the favorable property space for CNS passive permeability [1][2]. It is suited for in vivo CNS pharmacology studies where brain exposure is required, such as rodent behavioral models of anxiety or convulsion. Its molecular weight (292.3 g/mol) and zero Ro5 violations support favorable absorption and distribution characteristics [2]. In contrast, dopamine-linked indolylglyoxylamides with higher TPSA and HBD counts [3] are less suitable for CNS applications. The compound's Ro3 failure (QED = 0.56) also confirms it is a lead-like molecule rather than a fragment, appropriate for late-stage hit-to-lead optimization rather than fragment-based screening [2].

Reference Compound for Differentiating Partial Agonists from Inverse Agonists in High-Throughput Screening

Because the phenylethylamine subclass exhibits partial agonist activity while the structurally related tryptamine derivatives are inverse agonists, 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide can be employed as a subtype-selective reference compound in screening cascades designed to discriminate between BzR ligands of differing intrinsic efficacy [1]. Its inclusion in a screening panel alongside Flumazenil (antagonist), Diazepam (full agonist), and a tryptamine-derived indolylglyoxylamide (inverse agonist) provides a multi-point efficacy calibration that enhances the interpretability of high-throughput BzR screens [1].

Quote Request

Request a Quote for 2-(1H-Indol-3-yl)-2-oxo-N-phenethyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.